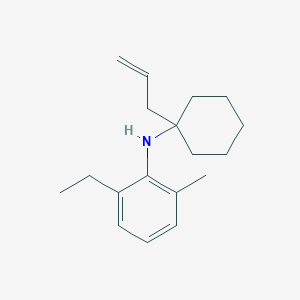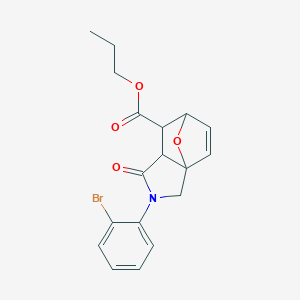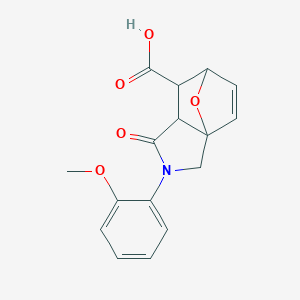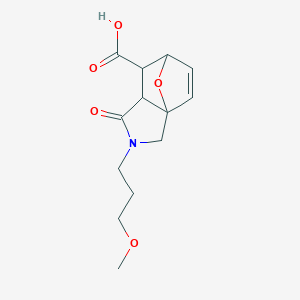![molecular formula C18H17N3O3S B459130 {(2z)-4-Amino-2-[(4-Methoxyphenyl)imino]-2,3-Dihydro-1,3-Thiazol-5-Yl}(4-Methoxyphenyl)methanone CAS No. 727685-49-6](/img/structure/B459130.png)
{(2z)-4-Amino-2-[(4-Methoxyphenyl)imino]-2,3-Dihydro-1,3-Thiazol-5-Yl}(4-Methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone is an organic compound belonging to the class of aryl-phenylketones. It is characterized by a thiazole ring substituted with amino and methoxyphenyl groups.
Preparation Methods
The synthesis of {4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
{4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of {4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to {4-Amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone include:
- 4-Amino-2-methoxyphenol
- 2-Amino-4’-methoxydiphenylmethanone
- Methanone, (4-amino-2-hydroxyphenyl)(4-aminophenyl) These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
727685-49-6 |
|---|---|
Molecular Formula |
C18H17N3O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O3S/c1-23-13-7-3-11(4-8-13)15(22)16-17(19)21-18(25-16)20-12-5-9-14(24-2)10-6-12/h3-10H,19H2,1-2H3,(H,20,21) |
InChI Key |
XQKUGFIWKSKCDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)OC)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)OC)N |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-Methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459055.png)
![2-Allyl-3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459057.png)
![4-Oxo-3-propyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459060.png)
![8-Fluoro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459063.png)
![8-Methyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459064.png)

![8-Ethyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459067.png)
![8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE](/img/structure/B459068.png)
![7,7-Dimethyl-13-oxo-7,8,8a,13-tetrahydrobenzo[h]isoindolo[2,1-a]quinoline-12-carboxylicacid](/img/structure/B459069.png)
![2-fluoro-N-[1-(2-furyl)-3-methyl-3-butenyl]aniline](/img/structure/B459070.png)
